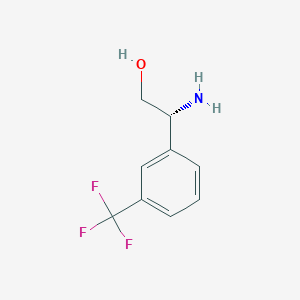

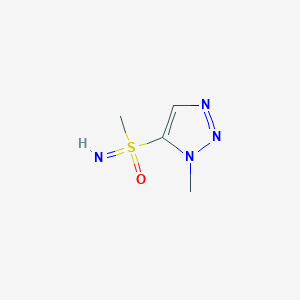

(R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

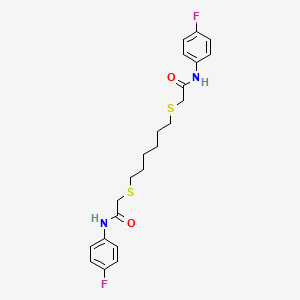

“®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is an important chiral intermediate for the synthesis of novel chemotherapeutic and antiemetic drugs NK-1 receptor antagonists . It has good potential efficacy in treating a range of central and peripheral nervous system depressions .

Synthesis Analysis

The synthesis of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” can be achieved via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process can be catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the use of carbonyl reductase derived from Leifsonia sp. S749 .Chemical Reactions Analysis

The main chemical reaction involved in the production of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” is the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone .Applications De Recherche Scientifique

Biocatalytic Synthesis

Enzymatic Reduction : (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol has been identified as a crucial chiral intermediate for the synthesis of pharmaceutical compounds like aprepitant, a neurokinin-1 receptor antagonist used in the treatment of nausea and vomiting. Studies have demonstrated the use of enzymes derived from bacteria such as Burkholderia cenocepacia and Leifsonia xyli for the efficient anti-Prelog's stereoselective reduction of ketones to obtain this chiral alcohol. The optimization of reaction conditions, including temperature, pH, and the presence of metal ions, was found to significantly enhance the enzymatic activity, showcasing a potential for scalable pharmaceutical applications (Yu et al., 2018) (Ouyang et al., 2013).

Biocatalytic Optimization : The efficiency of biocatalytic processes for synthesizing this compound has been enhanced through the use of recombinant Escherichia coli cells and optimization of the reaction medium with additives like Tween-20 and natural deep eutectic solvents. This approach resulted in significantly higher yields and productivities, demonstrating the scalability of biocatalytic methods for the production of this chiral alcohol (Zhuang et al., 2021).

Applications in Material Science

- Quantum Dot Functionalization : In material science, this compound’s derivative compounds have been explored for the functionalization of quantum dots. These functionalized quantum dots have been applied in sensing and enzymatic reaction monitoring, showcasing the versatility of this compound in the development of novel materials and sensors (Freeman & Willner, 2009).

Safety and Hazards

Orientations Futures

The future directions in the research and application of “®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol” could involve the development of more efficient and cost-effective processes for its production . For instance, the use of natural deep eutectic solvents (NADESs) in the biocatalytic process shows great potential in enhancing the catalytic efficiency of whole-cell-mediated reduction .

Mécanisme D'action

Target of Action

The primary target of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol, also known as ®-[3,5-bis(trifluoromethyl)phenyl]ethanol or ®-3,5-BTPE, is the neurokinin-1 (NK-1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in the regulation of mood and anxiety .

Mode of Action

®-3,5-BTPE interacts with the NK-1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, substance P. This prevents the transmission of pain signals and other processes mediated by the NK-1 receptor .

Biochemical Pathways

The action of ®-3,5-BTPE affects the pain signaling pathway in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, a key neurotransmitter involved in the transmission of pain signals . This leads to a reduction in perceived pain.

Pharmacokinetics

The pharmacokinetics of ®-3,5-BTPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is synthesized through a biocatalytic process involving the reduction of 3,5-bis(trifluoromethyl)acetophenone . This process could potentially influence its ADME properties.

Result of Action

The molecular and cellular effects of ®-3,5-BTPE’s action primarily involve the reduction of pain signals in the central nervous system . By blocking the NK-1 receptor, it inhibits the action of substance P, leading to a decrease in the transmission of these signals .

Action Environment

The action, efficacy, and stability of ®-3,5-BTPE can be influenced by various environmental factors. For instance, the biocatalytic synthesis of ®-3,5-BTPE was found to be more efficient under an oxygen-deficient environment . Additionally, the use of certain solvents, such as choline chloride:trehalose, can enhance the catalytic efficiency of the biotransformation process used to produce ®-3,5-BTPE .

Analyse Biochimique

Biochemical Properties

The role of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol in biochemical reactions is primarily as a substrate for enzymatic transformations. It has been shown to interact with enzymes such as the NADH-dependent ®-stereospecific carbonyl reductase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, facilitating the reduction of the compound .

Molecular Mechanism

The molecular mechanism of action of ®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol involves its interaction with enzymes at the molecular level. It binds to the active site of the enzyme, leading to enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Propriétés

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEIEIUCYFMKJD-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)

![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)